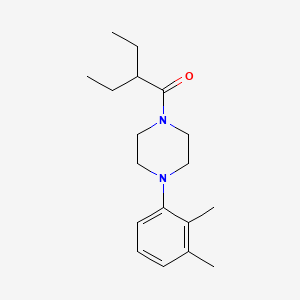
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine, also known as DMPP, is a piperazine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it a useful tool for studying various biological processes.
科学研究应用
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine has been found to have a variety of applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to selectively activate certain types of neurons in the brain, making it a useful tool for studying neural circuits and behavior. In addition, this compound has been found to modulate the activity of certain neurotransmitters, making it a potential treatment for neurological disorders such as depression and anxiety.
作用机制
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. By selectively activating this receptor, this compound can modulate the activity of certain neural circuits and neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on the serotonin 5-HT1A receptor, this compound has been shown to modulate the activity of other neurotransmitters such as dopamine and norepinephrine. This makes it a potential treatment for a variety of neurological disorders. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis.
实验室实验的优点和局限性
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine has several advantages as a tool for scientific research. It is highly selective for the serotonin 5-HT1A receptor, making it a useful tool for studying neural circuits and behavior. In addition, this compound has a long half-life, allowing for sustained activation of the receptor. However, there are also limitations to using this compound in lab experiments. It can be difficult to control the dose and duration of this compound exposure, which can lead to variability in results. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
未来方向
There are several promising areas of research for 1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine. One area of interest is in the development of new treatments for neurological disorders such as depression and anxiety. This compound has shown promise as a potential treatment for these disorders, and further research is needed to understand its safety and efficacy in humans. In addition, this compound has potential applications in the field of drug discovery. By selectively activating certain receptors, this compound can be used to identify new drug targets and develop more effective treatments for a variety of diseases. Finally, further research is needed to understand the full range of biochemical and physiological effects of this compound, which could lead to new insights into the workings of the brain and the development of new treatments for a variety of diseases.
合成方法
1-(2,3-dimethylphenyl)-4-(2-ethylbutanoyl)piperazine can be synthesized by reacting 2,3-dimethylbenzylamine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to yield this compound. This synthesis method has been optimized to produce high yields of this compound with a high degree of purity.
属性
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-ethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-5-16(6-2)18(21)20-12-10-19(11-13-20)17-9-7-8-14(3)15(17)4/h7-9,16H,5-6,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCUBFUPOUYDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)
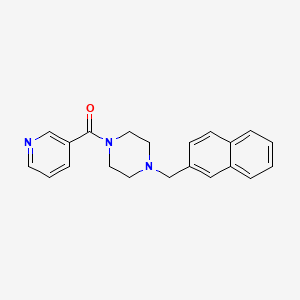

![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)
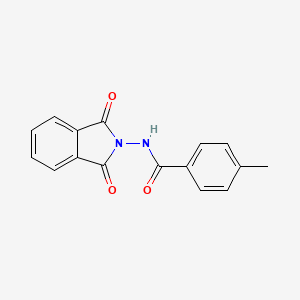
![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)


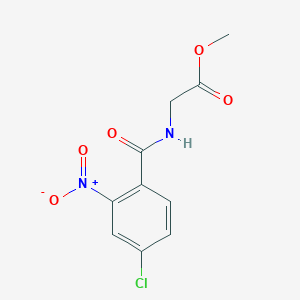
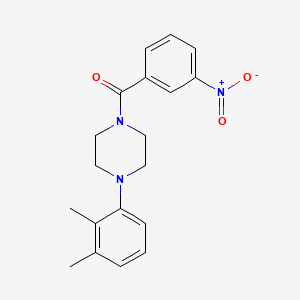
![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)
